

# Comparative genomics of Plipastatin A1 and fengycin biosynthetic gene clusters

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A Comparative Guide to the Biosynthetic Gene Clusters of Plipastatin A1 and Fengycin

For researchers, scientists, and professionals in drug development, understanding the genomic underpinnings of bioactive compounds is paramount. This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) for two closely related and potent antifungal lipopeptides: **Plipastatin A1** and fengycin. While structurally similar, their synthesis is directed by distinct genetic architectures, primarily found in different species of the Bacillus genus. Recent studies have indicated that **Plipastatin A1** and fengycin IX are identical compounds, resolving a long-standing point of confusion in the field.[1][2][3]

## **Quantitative Comparison of Gene Clusters**

The biosynthesis of both plipastatin and fengycin is orchestrated by large, multienzyme nonribosomal peptide synthetase (NRPS) systems encoded by expansive gene clusters. The table below summarizes the key quantitative differences between the plipastatin BGC from Bacillus subtilis and the fengycin BGC from Bacillus velezensis.



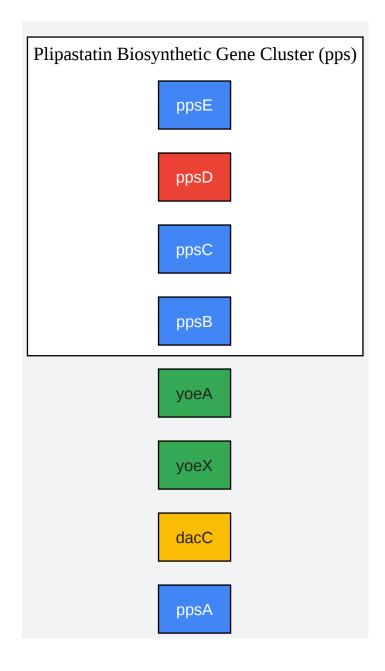
Feature	Plipastatin A1 BGC (B. subtilis 168)	Fengycin BGC (B. velezensis FZB42)	Reference(s)
Total Cluster Size	~38.4 kb	~38 kb	[4][5]
Number of Core Genes	5 (ppsA, ppsB, ppsC, ppsD, ppsE)	5 (fenC, fenD, fenE, fenA, fenB)	[4][5]
Key Differentiating Gene	ppsD (encodes D- tyrosine incorporation)	fenB (encodes D-tyrosine incorporation)	[6][7]
Producing Species Clade	B. subtilis	B. amyloliquefaciens, B. velezensis	[8]

## **Genetic Organization and Biosynthesis**

Plipastatins and fengycins are lipodecapeptides, meaning they consist of a ten-amino-acid peptide ring attached to a  $\beta$ -hydroxy fatty acid tail.[9] The primary distinction in their biosynthesis lies in the genetic location for the incorporation of a D-tyrosine residue. In the plipastatin operon (pps), this is encoded by the fourth gene (ppsD), whereas in the fengycin operon (fen), it is encoded by the second gene (fenB).[6][7]

The following diagrams illustrate the organization of the respective gene clusters.

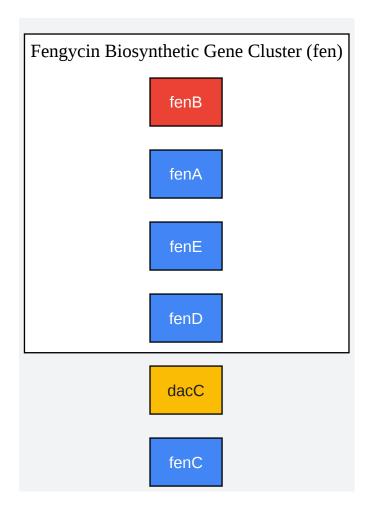




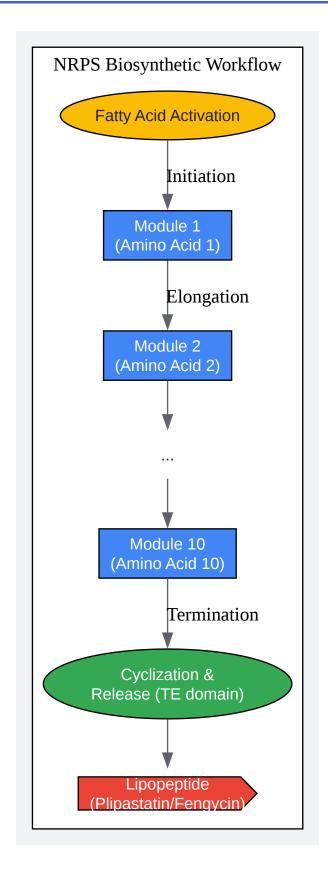
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Caption: Organization of the Plipastatin (pps) gene cluster.









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